molecular formula C6H4BrClFN B1293188 4-Bromo-2-chloro-5-fluoroaniline CAS No. 1000572-63-3

4-Bromo-2-chloro-5-fluoroaniline

Cat. No.: B1293188
CAS No.: 1000572-63-3
M. Wt: 224.46 g/mol
InChI Key: QIXJYJRZGHXOLM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of 2-chloro-5-fluoroaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the mixture is stirred for about an hour to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted anilines.

    Oxidation: Nitroanilines.

    Reduction: Amines.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoroaniline depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds catalyzed by palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-fluoroaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Biological Activity

4-Bromo-2-chloro-5-fluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₄BrClF. This compound is significant in various fields, particularly in medicinal chemistry, due to its unique structural properties that influence its biological activity. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological macromolecules, making it a subject of interest for drug development and enzyme studies.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The halogen atoms (bromine, chlorine, and fluorine) can enhance binding affinity to target proteins, potentially influencing various biochemical pathways. This property makes it useful in studying enzyme inhibition and protein-ligand interactions .

Applications in Research

  • Enzyme Inhibition : The compound has been utilized to explore its effects on enzyme activity, particularly in the context of drug design where inhibition of specific enzymes can lead to therapeutic effects.
  • Antimicrobial Studies : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed investigations are required to ascertain its efficacy against various pathogens .
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications, indicating that this compound could be investigated for similar properties .

Toxicological Profile

Research indicates that this compound may possess toxicological concerns, particularly regarding aquatic organisms. Studies using Tetrahymena as a model organism have demonstrated that this compound can affect locomotion and other vital functions at certain concentrations, highlighting the need for careful evaluation in environmental contexts .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound inhibited enzyme activity in a dose-dependent manner. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme, thereby preventing substrate access. The results indicated a potential for developing this compound as a lead candidate for therapeutic agents targeting enzyme-related diseases.

Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent. Further optimization and structural modifications could enhance its effectiveness and reduce toxicity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionToxicity Level
This compoundModerateHighModerate
5-Bromo-2-chloro-4-fluoroanilineLowModerateLow
3-Bromo-4-chloro-2-fluoroanilineHighLowHigh

This comparative analysis highlights the unique profile of this compound regarding its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Bromo-2-chloro-5-fluoroaniline, considering substituent directing effects?

The synthesis must account for the electronic and steric effects of bromo (meta-director), chloro (meta-director), and fluoro (ortho/para-director) groups. A plausible approach involves:

  • Stepwise halogenation : Introduce bromo and chloro groups via electrophilic substitution, leveraging their meta-directing properties to position subsequent substituents. Fluorination may require directed ortho/para metalation (DoM) strategies .
  • Diazotization and coupling : Start with a pre-halogenated aniline derivative, perform diazotization, and introduce fluorine via Balz-Schiemann or Sandmeyer reactions .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-bromo-2-chlorophenylboronic acid) to install fluorine-containing fragments .

Q. How can researchers validate the purity and structure of this compound?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS to assess purity (>97% by area normalization) .
  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra. Fluorine’s strong deshielding effect aids in identifying ortho/para positions. Integration ratios confirm substituent stoichiometry .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 242.9199) and isotopic patterns for bromine .

Q. What storage conditions optimize the stability of this compound?

  • Temperature : Store at 0–6°C in airtight containers to prevent decomposition via hydrolysis or oxidation .
  • Light sensitivity : Protect from UV exposure using amber glassware, as halogenated anilines are prone to photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in storage environments to minimize hygroscopicity .

Advanced Research Questions

Q. How to resolve contradictory NMR and mass spectrometry data during characterization?

  • Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .
  • Isotopic pattern analysis : Bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratio in MS helps distinguish from chlorine’s triplet pattern.
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess peak splitting caused by solvent interactions .

Q. What crystallographic challenges arise with this compound, and how is SHELX optimized?

  • Heavy atom effects : Bromine and chlorine scatter X-rays strongly, causing absorption errors. Use multi-scan corrections (SADABS in SHELX) to mitigate .
  • Disorder modeling : Fluorine’s small size and high thermal motion may require PART instructions in SHELXL to refine positional disorder .
  • Twinned data : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How do electronic effects of substituents influence cross-coupling reactions?

  • Regioselectivity : Bromo’s strong electron-withdrawing effect deactivates the ring, favoring coupling at para-fluoro positions. Use Pd(PPh3_3)4_4 catalysts for Suzuki reactions with boronic acids .
  • Yield optimization : Electron-deficient aryl halides require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
  • Competitive pathways : Chloro substituents may undergo unintended Ullmann coupling; suppress this using bulky ligands like XPhos .

Properties

IUPAC Name

4-bromo-2-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJYJRZGHXOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650245
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000572-63-3
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-5-fluoroaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-chloro-5-fluoroaniline
4-Bromo-2-chloro-5-fluoroaniline
4-Bromo-2-chloro-5-fluoroaniline
4-Bromo-2-chloro-5-fluoroaniline
4-Bromo-2-chloro-5-fluoroaniline
4-Bromo-2-chloro-5-fluoroaniline

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